2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
CAS No.: 892757-37-8
Cat. No.: VC11791993
Molecular Formula: C24H18N2O6
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892757-37-8 |
|---|---|
| Molecular Formula | C24H18N2O6 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
| Standard InChI | InChI=1S/C24H18N2O6/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(32-26-22)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)27/h4-12H,1-3H3 |
| Standard InChI Key | UTMWOFHEXIQKOG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacophoric motifs:
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Benzo[f]chromen-3-one: A fused tricyclic system comprising two benzene rings and a pyran-2-one moiety. This scaffold is associated with photophysical properties and biological activity in natural products.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3,4,5-trimethoxyphenyl substituent at the 3-position of the oxadiazole enhances lipophilicity and potential interactions with hydrophobic enzyme pockets .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 892757-37-8 | |
| Molecular Formula | ||
| Molecular Weight | 430.4 g/mol | |
| IUPAC Name | 2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one | |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
The trimethoxyphenyl group’s electron-donating methoxy substituents likely influence the compound’s electronic distribution, enhancing its binding affinity to target proteins .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves multi-step organic reactions:
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Precursor Preparation:
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Benzo[f]chromen-3-one derivative: Synthesized via cyclocondensation of 2-hydroxy-1-naphthaldehyde with acetic anhydride.
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3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethanamine: Formed by reacting 3,4,5-trimethoxybenzoyl chloride with aminoguanidine, followed by cyclization.
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Coupling Reaction:
The oxadiazole intermediate is coupled to the benzo[f]chromen-3-one core using a nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the leaving group present.
Reaction Scheme
Yield optimization typically requires inert conditions (e.g., nitrogen atmosphere) and catalysts such as palladium(II) acetate.
Biological Activity and Mechanism of Action
Comparative Activity of Analogues
| Compound | Cancer Cell Line | IC (μM) | Reference |
|---|---|---|---|
| 9b (Oxadiazole-indole) | A549 | 0.010 ± 0.004 | |
| Combretastatin-A4 | A549 | 0.025 ± 0.006 |
The trimethoxyphenyl group’s role in enhancing hydrophobic interactions with tubulin’s colchicine-binding site is well-documented .
Antimicrobial Activity
1,2,4-Oxadiazoles show broad-spectrum antimicrobial effects. For example:
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Zone of Inhibition: 18–24 mm against S. aureus and E. coli for derivatives with p-Cl or p-NO substituents .
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Synergy with Fluconazole: Enhanced antifungal activity against C. albicans (MIC: 2–8 μg/mL) .
Characterization and Analytical Data
Spectroscopic Analysis
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NMR (H and C):
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Aromatic protons in the benzo[f]chromen-3-one core appear as doublets at δ 7.2–8.5 ppm.
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Methoxy groups (-OCH) resonate as singlets at δ 3.8–4.0 ppm.
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Mass Spectrometry:
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Molecular ion peak observed at m/z 430.4 (M).
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X-ray Crystallography
While no crystal structure of this compound is reported, related oxadiazoles exhibit planar configurations with dihedral angles <10° between aromatic rings, favoring π-π stacking interactions .
Future Directions and Applications
Pharmacokinetic Optimization
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Prodrug Design: Masking the primary amine (if present) to enhance bioavailability.
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Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve tumor targeting .
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate specific molecular targets.
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